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Compound of Interest

Compound Name: 3-Chloro-5-nitrobenzoyl chloride

CAS No.: 89629-90-3

Cat. No.: B3058476

Get Quote

H

Cl

NO

Molecular Weight: 219.99 g/mol [1]

Executive Summary & Application Context
3-Chloro-5-nitrobenzoyl chloride is a high-value electrophilic intermediate used primarily in

the synthesis of diversified pharmaceutical scaffolds and agrochemicals.[1] Its structural

uniqueness lies in the meta-substitution pattern, where the electron-withdrawing nitro (-NO

) and chloro (-Cl) groups activate the benzoyl chloride moiety for nucleophilic attack while
directing subsequent electrophilic aromatic substitutions (EAS) to specific positions.[1]

Critical Handling Note: As an acid chloride, this compound is highly sensitive to moisture.

Hydrolysis reverts it to 3-chloro-5-nitrobenzoic acid (CAS 34662-36-7), a common impurity.[1]

The spectroscopic data presented below focuses on distinguishing the active chloride from the

hydrolyzed acid, a critical quality control (QC) step in drug development workflows.
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Mass Spectrometry (MS) Analysis[2][3]
The mass spectrum of 3-Chloro-5-nitrobenzoyl chloride is definitive due to the presence of

two chlorine atoms (one aryl, one acyl), creating a distinct isotope pattern.[1]

Theoretical Isotope Distribution
The presence of two chlorine atoms (

Cl and

Cl) results in a characteristic 9:6:1 intensity ratio for the molecular ion cluster.

Ion Species m/z Composition
Relative Intensity
(Approx.)

M 219
Cl,

Cl

100% (Base Peak

candidate)

M+2 221
Cl,

Cl

64%

M+4 223
Cl,

Cl

10%

Fragmentation Pathway (EI-MS)
In Electron Ionization (70 eV), the molecule follows a predictable fragmentation pathway useful

for structural confirmation.

Molecular Ion (

): 219/221/223.

-Cleavage (Loss of Cl): The weakest bond is the acyl C-Cl bond.[1] Loss of

Cl (35/37) generates the acylium ion [Ar-C
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O]

.

m/z observed: 184 (100%) and 186 (33%). Note: The isotope pattern shifts to 3:1 (single

Cl remaining).

Decarbonylation (Loss of CO): Ejection of CO (28 Da) from the acylium ion yields the

substituted phenyl cation [C

H

ClNO

]

.

m/z observed: 156 and 158.

Nitro Group Loss: Subsequent loss of NO

or NO fragments.

Visualization: Fragmentation Logic
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Key

Molecular Ion (M+)
m/z 219, 221, 223

(Pattern 9:6:1)

Acylium Ion [Ar-CO]+
m/z 184, 186
(Pattern 3:1)

- Cl radical (35/37)

Phenyl Cation [Ar]+
m/z 156, 158
(Pattern 3:1)

- CO (28 Da)

Secondary Fragments
(Loss of NO2/Cl)

- NO2 / Ring Break

Primary Diagnostic Ion Base Peak (Likely)

Click to download full resolution via product page

Caption: Logical fragmentation pathway of 3-Chloro-5-nitrobenzoyl chloride in EI-MS,

highlighting the diagnostic loss of chlorine and carbon monoxide.

Infrared Spectroscopy (FT-IR)[1]
IR is the fastest method to verify the conversion of the carboxylic acid precursor to the acid

chloride.

Diagnostic Bands[1]
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Functional Group
Wavenumber (cm

)
Intensity Assignment

C=O Stretch (Acyl

Chloride)
1775 - 1790 Strong

Primary Diagnostic.

Significantly higher

than the acid

precursor (~1700 cm

).[1]

C=O Overtone ~3500 - 3600 Weak

Fermi resonance often

seen with acid

chlorides.[1]

NO

Asymmetric
1530 - 1545 Strong

Characteristic of

aromatic nitro groups.

[1]

NO

Symmetric
1345 - 1360 Strong

Paired with the

asymmetric stretch.[1]

C-Cl Stretch 700 - 800 Medium
Aryl chloride stretch.

[1]

Absence of O-H 2500 - 3300 -

Purity Check. A broad

mound here indicates

hydrolysis (presence

of carboxylic acid).[1]

Expert Insight: If you observe a "shoulder" or a second peak around 1710 cm

, your sample has partially hydrolyzed. Re-distillation or treatment with thionyl chloride is
required.[1]

Nuclear Magnetic Resonance (NMR)[2][3][4][5]
Due to the meta-substitution pattern (1,3,5-substituted benzene ring), the proton signals appear

as three distinct doublets of doublets (often appearing as pseudo-triplets) with small meta-

coupling constants (
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).[1]

Solvent Choice: Use CDCl

(Chloroform-d).[1] Avoid DMSO-d

or Methanol-d

as they can react with the acid chloride (forming the acid or ester, respectively) during the
measurement, leading to erroneous data.

H NMR Data (Predicted in CDCl , 400 MHz)

Proton
Position

Chemical Shift
(

, ppm)

Multiplicity
Coupling (

)

Assignment
Logic

H-6 8.85 - 8.95 dd (pseudo-t) Hz

Flanked by NO

and COCl (Both

strong EWG).

Most deshielded.

[1]

H-4 8.55 - 8.65 dd (pseudo-t) Hz

Flanked by NO

and Cl.

H-2 8.25 - 8.35 dd (pseudo-t) Hz

Flanked by COCl

and Cl. Least

deshielded

relative to others.

[1]

C NMR Data (Predicted in CDCl )
Carbonyl (C=O): ~166-168 ppm.[1] (Distinct from acid ~170 ppm).[2]

Aromatic C-NO

: ~148 ppm.[1]
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Aromatic C-COCl: ~135 ppm.[1][3]

Aromatic C-Cl: ~136 ppm.[1][3]

Aromatic CH: 120 - 130 ppm (3 signals).[1]

Experimental Protocols
Sample Preparation for NMR (Moisture Sensitive)

Drying: Ensure the NMR tube and pipette are oven-dried.

Solvent: Use CDCl

stored over molecular sieves (4Å) to remove trace water.

Preparation: Dissolve ~10-15 mg of the acid chloride in 0.6 mL CDCl

.

Execution: Run the spectrum immediately. If the sample turns cloudy or precipitates a white

solid, hydrolysis has occurred.

Synthesis & Verification Workflow
The following workflow outlines the generation of the data and the logic for quality control.

Start: 3-Chloro-5-nitrobenzoic Acid
(CAS 34662-36-7)

Reaction:
SOCl2 / Reflux
(Catalytic DMF)

Crude Acid Chloride Step 1: FT-IR Analysis
Target: ~1780 cm-1 Peak at 1710 cm-1?

Pass: Proceed to NMR
No

Fail: Hydrolysis/Incomplete
Reprocess

Yes

Step 2: 1H NMR (CDCl3)
Check: 3 Aromatic Signals

No broad OH peak

Click to download full resolution via product page

Caption: Quality control workflow for synthesizing and validating 3-Chloro-5-nitrobenzoyl
chloride, emphasizing the IR checkpoint for hydrolysis.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem
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